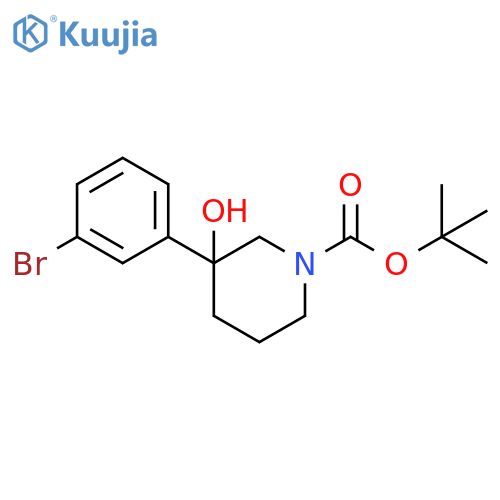Cas no 1200131-31-2 (1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate)

1200131-31-2 structure
商品名:1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate
1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate 化学的及び物理的性質
名前と識別子
-
- 1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate
- CGBHPZHXVCGWDR-UHFFFAOYSA-N
- EN300-7428245
- 1200131-31-2
- tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate
- 3-(3-Bromophenyl)-3-hydroxypiperidine-1-carboxylic acid tert-butyl ester
- SCHEMBL1430393
-
- インチ: 1S/C16H22BrNO3/c1-15(2,3)21-14(19)18-9-5-8-16(20,11-18)12-6-4-7-13(17)10-12/h4,6-7,10,20H,5,8-9,11H2,1-3H3
- InChIKey: CGBHPZHXVCGWDR-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCCC(C2=CC=CC(Br)=C2)(O)C1
計算された属性
- せいみつぶんしりょう: 355.07831g/mol
- どういたいしつりょう: 355.07831g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 49.8Ų
じっけんとくせい
- 密度みつど: 1.367±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 446.5±45.0 °C(Predicted)
- 酸性度係数(pKa): 13.84±0.20(Predicted)
1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7428245-0.1g |
tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate |
1200131-31-2 | 95% | 0.1g |
$241.0 | 2024-05-24 | |
| Enamine | EN300-7428245-5.0g |
tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate |
1200131-31-2 | 95% | 5.0g |
$2028.0 | 2024-05-24 | |
| Enamine | EN300-7428245-10.0g |
tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate |
1200131-31-2 | 95% | 10.0g |
$3007.0 | 2024-05-24 | |
| Enamine | EN300-7428245-0.5g |
tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate |
1200131-31-2 | 95% | 0.5g |
$546.0 | 2024-05-24 | |
| Enamine | EN300-7428245-0.05g |
tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate |
1200131-31-2 | 95% | 0.05g |
$162.0 | 2024-05-24 | |
| Enamine | EN300-7428245-0.25g |
tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate |
1200131-31-2 | 95% | 0.25g |
$347.0 | 2024-05-24 | |
| Enamine | EN300-7428245-1.0g |
tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate |
1200131-31-2 | 95% | 1.0g |
$699.0 | 2024-05-24 | |
| Enamine | EN300-7428245-2.5g |
tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate |
1200131-31-2 | 95% | 2.5g |
$1370.0 | 2024-05-24 |
1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate 関連文献
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
1200131-31-2 (1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate) 関連製品
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
